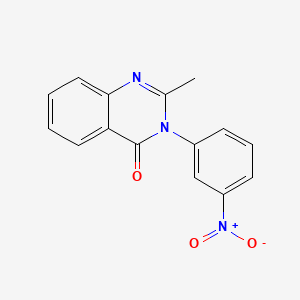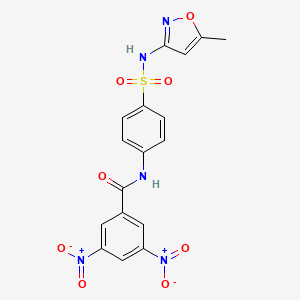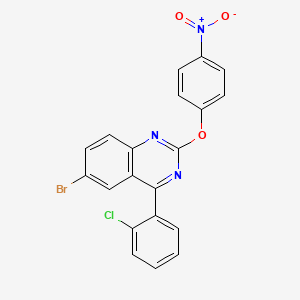![molecular formula C27H25N5O6S B11682278 4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸是一种复杂的有机化合物,其独特结构包含三唑环、苯基和苯甲酸部分。
准备方法
合成路线和反应条件
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当的醛或酮的环化反应合成。
苯基的引入: 苯基通过亲电芳香取代反应引入。
硫代基团的连接: 硫代基团通过亲核取代反应添加。
苯甲酸部分的形成: 苯甲酸部分通过羧化反应引入。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将三唑环转化为二氢三唑衍生物。
取代: 亲电和亲核取代反应可以修饰苯基和三唑环。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物
从这些反应中形成的主要产物包括亚砜、砜、二氢三唑以及各种取代衍生物。
科学研究应用
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸在科学研究中有多种应用:
药物化学: 该化合物的三唑环和苯基使其成为药物开发的潜在候选者,特别是作为抗菌或抗癌剂。
材料科学: 其独特的结构使其有可能用于开发具有特定电子或光学性质的新型材料。
生物学研究: 由于该化合物能够与特定分子靶标相互作用,因此可以将其用作探针来研究各种生物过程。
作用机制
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸的作用机制与其与酶或受体等分子靶标的相互作用有关。三唑环可以形成氢键并与金属离子配位,而苯基可以参与π-π相互作用。这些相互作用可以调节靶分子的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
4-苯基苯甲酸: 结构相似,但缺少三唑环和硫代基团。
苯基硼酸: 含有苯基和硼酸部分,但缺少三唑和硫代基团。
苯乙酸: 含有苯基和乙酸部分,但缺少三唑和硫代基团。
独特性
4-{(E)-[2-({[4-苯基-5-(3,4,5-三甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基亚甲基]甲基}苯甲酸的独特之处在于其三唑环、苯基和苯甲酸部分的组合。这种独特的结构赋予了特定化学和生物特性,这些特性在上述类似化合物中不存在。
属性
分子式 |
C27H25N5O6S |
|---|---|
分子量 |
547.6 g/mol |
IUPAC 名称 |
4-[(E)-[[2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-21-13-19(14-22(37-2)24(21)38-3)25-30-31-27(32(25)20-7-5-4-6-8-20)39-16-23(33)29-28-15-17-9-11-18(12-10-17)26(34)35/h4-15H,16H2,1-3H3,(H,29,33)(H,34,35)/b28-15+ |
InChI 键 |
BFIFORUBYAJKBF-RWPZCVJISA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)

![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)

![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
![Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682228.png)
![(3Z)-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11682234.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682241.png)
![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
